

Application Notes and Protocols: Cloning of mCherry into a Vector

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Compound of Interest

Compound Name: mCMY416

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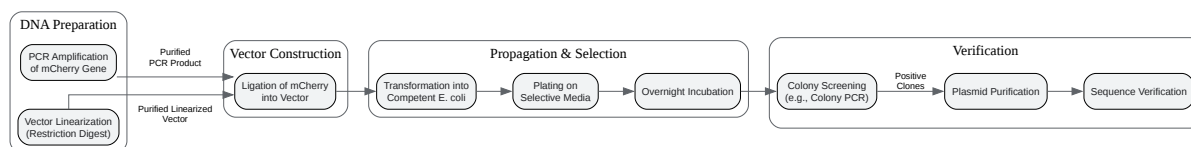
For Researchers, Scientists, and Drug Development Professionals

Introduction

mCherry, a monomeric red fluorescent protein derived from *Discosoma* sp., is a widely utilized tool in molecular biology for visualizing proteins, tracking cells, and as a reporter for gene expression.^[1] Its rapid maturation, high photostability, and bright fluorescence make it an excellent candidate for fusion tagging and other labeling applications.^{[1][2]} This document provides detailed protocols and application notes for the cloning of the mCherry gene into a target vector, a fundamental step for its subsequent use in various experimental systems. The protocols outlined below cover the entire workflow, from the amplification of the mCherry gene to the final verification of positive clones.

Experimental Workflow Overview

The overall process of cloning mCherry into a vector involves several key steps: amplification of the mCherry coding sequence, preparation of the vector, ligation of the mCherry insert into the vector, transformation of competent *E. coli* cells, and subsequent screening for positive clones.



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Figure 1. A diagram illustrating the key stages of the mCherry cloning workflow.

Detailed Experimental Protocols

PCR Amplification of the mCherry Gene

This protocol describes the amplification of the mCherry coding sequence from a template plasmid.

Materials:

- Template DNA (e.g., a plasmid containing the mCherry gene)
- Forward and reverse primers flanking the mCherry sequence and containing appropriate restriction sites
- High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
- dNTPs
- Reaction buffer
- Nuclease-free water

PCR Reaction Mixture:

Component	Final Concentration	Volume (for 50 µL reaction)
5X High-Fidelity Buffer	1X	10 µL
10 mM dNTPs	200 µM	1 µL
10 µM Forward Primer	0.5 µM	2.5 µL
10 µM Reverse Primer	0.5 µM	2.5 µL
Template DNA	1-10 ng	1 µL
High-Fidelity DNA Polymerase	1.0 U/50 µL	0.5 µL
Nuclease-free water	-	to 50 µL

PCR Cycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	98°C	30 seconds	1
Denaturation	98°C	10 seconds	30-35
Annealing	55-65°C	20-30 seconds	
Extension	72°C	20-30 seconds/kb	
Final Extension	72°C	2 minutes	1
Hold	4-10°C	Hold	1

Note: The annealing temperature should be optimized based on the specific primers used. The extension time depends on the length of the PCR product and the polymerase used.^[3] After PCR, the product should be purified using a PCR purification kit or via gel extraction.

Vector and Insert Preparation by Restriction Digest

This protocol outlines the digestion of the destination vector and the purified mCherry PCR product with restriction enzymes to generate compatible ends for ligation.

Materials:

- Purified mCherry PCR product
- Recipient plasmid vector
- Restriction enzymes
- 10X Restriction enzyme buffer
- Nuclease-free water

Restriction Digest Reaction:

Component	Vector (30 µL reaction)	Insert (30 µL reaction)
DNA	1 µg	0.5-1 µg
10X Reaction Buffer	3 µL	3 µL
Restriction Enzyme 1	1 µL	1 µL
Restriction Enzyme 2	1 µL	1 µL
Nuclease-free water	to 30 µL	to 30 µL

Incubate the reactions at 37°C for 1-4 hours. Following digestion, it is recommended to purify the digested vector and insert by gel electrophoresis and subsequent gel extraction to remove undigested plasmid and small DNA fragments.

Ligation of mCherry into the Vector

This step involves joining the digested mCherry insert and the linearized vector using DNA ligase.

Materials:

- Purified, digested mCherry insert
- Purified, linearized vector
- T4 DNA Ligase

- 10X T4 DNA Ligase Buffer
- Nuclease-free water

Ligation Reaction Mixture:

Component	Volume (for 10 µL reaction)
10X T4 DNA Ligase Buffer	1 µL
Linearized Vector	50 ng
mCherry Insert	Molar ratio of 3:1 to vector
T4 DNA Ligase	1 µL
Nuclease-free water	to 10 µL

Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Transformation of Competent E. coli

This protocol describes the introduction of the ligation product into chemically competent E. coli cells.

Materials:

- Chemically competent E. coli (e.g., DH5α)
- Ligation reaction mixture
- SOC or LB medium
- LB agar plates with the appropriate antibiotic

Transformation Protocol:

- Thaw a tube of competent E. coli cells on ice for 10-15 minutes.
- Add 2-5 µL of the ligation mixture to the cells.

- Gently mix by flicking the tube and incubate on ice for 30 minutes.
- Heat shock the cells at 42°C for 45-90 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 950 µL of pre-warmed SOC or LB medium to the tube.
- Incubate at 37°C for 1 hour with shaking (225 rpm).
- Spread 50-100 µL of the cell suspension onto pre-warmed selective LB agar plates.
- Incubate the plates overnight at 37°C.

Screening of Positive Clones

After incubation, individual colonies can be screened to identify those containing the vector with the mCherry insert.

Colony PCR: A small amount of a single colony is picked and used as a template for a PCR reaction with primers that flank the insertion site.

Restriction Digest Analysis: Plasmid DNA is isolated from overnight liquid cultures of individual colonies (miniprep). The purified plasmid is then digested with the same restriction enzymes used for cloning and analyzed by gel electrophoresis to confirm the presence and orientation of the insert.

Sequence Verification: Positive clones identified by colony PCR or restriction digest should be further verified by Sanger sequencing to ensure the mCherry sequence is correct and in the proper reading frame.

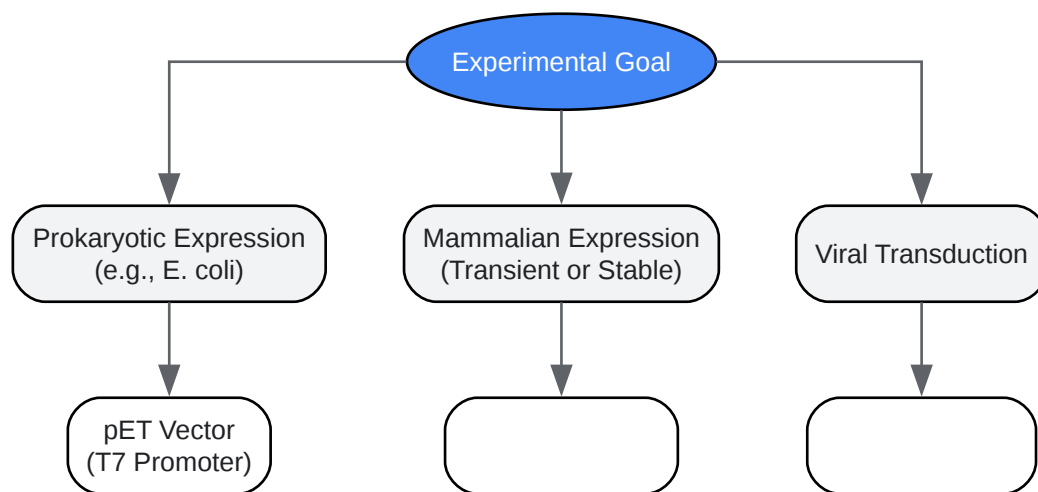
Troubleshooting Common Issues

Problem	Possible Cause	Suggested Solution
No colonies on the plate	Inefficient ligation or transformation.	Verify the activity of the ligase and the competency of the cells. Run a positive control for transformation (e.g., uncut plasmid).
Incorrect antibiotic on the plate.	Double-check that the antibiotic in the plates matches the resistance gene on the vector.	
Many colonies, but none are positive	High background of self-ligated vector.	Dephosphorylate the linearized vector to prevent self-ligation. Ensure complete digestion of the vector.
Incorrect insert size in colony PCR	Non-specific primer binding or contamination.	Optimize PCR conditions (e.g., annealing temperature). Use fresh reagents and template DNA.
No mCherry expression	The insert is out of frame or in the wrong orientation.	Sequence the plasmid to confirm the reading frame and orientation.
Issues with the expression system (e.g., promoter, host strain).	Ensure the chosen vector and host strain are compatible for protein expression. For inducible promoters, ensure the inducer is added at the correct concentration and time.	

Vector Selection and Design Considerations

The choice of vector is critical for the successful expression of mCherry. Several types of vectors are available, including standard bacterial expression vectors (e.g., pET series),

mammalian expression vectors (e.g., pcDNA series), and lentiviral vectors for stable integration.



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Figure 2. A flowchart to guide the selection of an appropriate expression vector.

When designing the cloning strategy, consider the following:

- **Fusion Tags:** Decide whether mCherry will be an N-terminal or C-terminal fusion to a protein of interest. This will dictate the placement of restriction sites and the inclusion or exclusion of stop codons.
- **Restriction Sites:** Choose restriction enzymes that do not cut within the mCherry gene and are unique in the multiple cloning site of the vector.
- **Reading Frame:** If creating a fusion protein, ensure that the mCherry coding sequence is in the correct reading frame with the gene of interest.

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References

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- 2. mCherry fluorescent protein [takarabio.com]
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